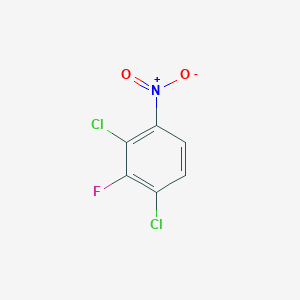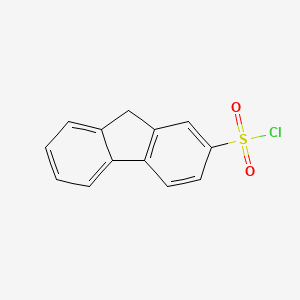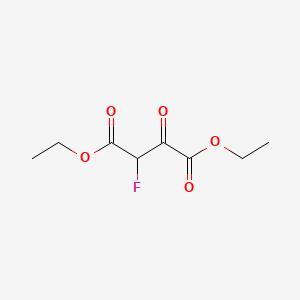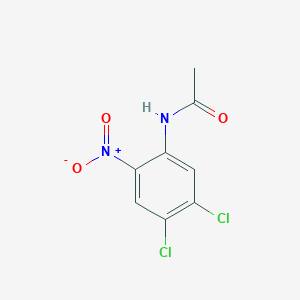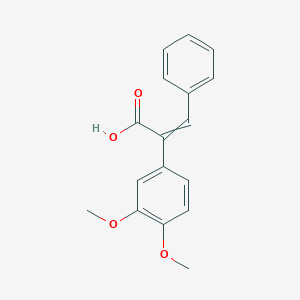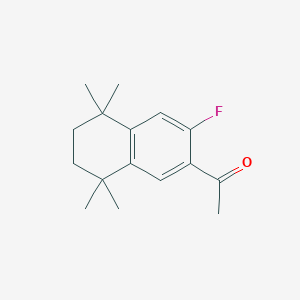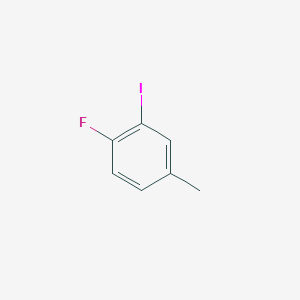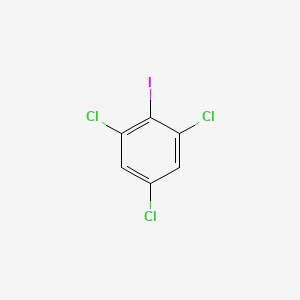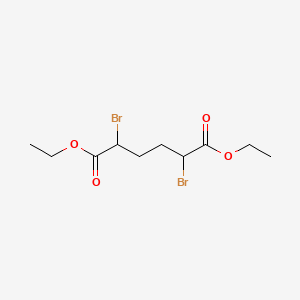
Diester méso-2,5-dibromoadipate de diéthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl meso-2,5-dibromoadipate is an organic compound with the molecular formula C10H16Br2O4. It is a diester derivative of hexanedioic acid, featuring two bromine atoms at the 2 and 5 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Applications De Recherche Scientifique
Diethyl meso-2,5-dibromoadipate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Diethyl meso-2,5-dibromoadipate, also known as (2R,5S)-rel-Diethyl 2,5-dibromohexanedioate or Diethyl (2R,5S)-2,5-dibromohexanedioate, is primarily used as a difunctional initiator in the polymerization of n-butyl acrylate . The primary targets of this compound are the monomers of n-butyl acrylate, which it helps to polymerize.
Mode of Action
The compound acts as a difunctional initiator during the polymerization of n-butyl acrylate . It reacts with N-methylallylamine in the presence of potassium carbonate to yield two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate .
Biochemical Pathways
The compound is involved in the polymerization pathway of n-butyl acrylate, leading to the formation of α,ω-bromo-poly(n-BuA) having a narrow molecular weight distribution .
Result of Action
The result of the action of Diethyl meso-2,5-dibromoadipate is the formation of α,ω-bromo-poly(n-BuA), a polymer with a narrow molecular weight distribution . This polymer has potential applications in various industries, including the production of coatings, adhesives, and sealants.
Action Environment
The efficacy and stability of Diethyl meso-2,5-dibromoadipate are influenced by environmental factors such as temperature and the presence of other reactants. For instance, the compound is typically stored under inert gas at 2–8 °C . Furthermore, the presence of N-methylallylamine and potassium carbonate is necessary for the compound to yield diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl meso-2,5-dibromoadipate typically involves the bromination of diethyl hexanedioate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 5 positions. The process generally involves the use of bromine or a brominating agent in the presence of a catalyst or under UV light to facilitate the reaction.
Industrial Production Methods
Industrial production of Diethyl meso-2,5-dibromoadipate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl meso-2,5-dibromoadipate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form diethyl hexanedioate or other derivatives.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of diethyl 2,5-diazidohexanedioate or diethyl 2,5-dithiocyanatohexanedioate.
Reduction: Formation of diethyl hexanedioate.
Hydrolysis: Formation of hexanedioic acid and ethanol.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl meso-2,5-dibromoadipate
- Dimethyl 2,5-dibromohexanedioate
- 2,5-Dibromohexanediamide
Uniqueness
Diethyl meso-2,5-dibromoadipate is unique due to its specific stereochemistry and the presence of two bromine atoms at defined positions. This distinct structure imparts unique reactivity and properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
diethyl (2S,5R)-2,5-dibromohexanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3/t7-,8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCNJHBDCUBIPB-OCAPTIKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C(=O)OCC)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC[C@@H](C(=O)OCC)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869-10-3 |
Source


|
| Record name | Diethyl meso-2,5-dibromoadipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Diethyl meso-2,5-dibromoadipate in the synthesis of block copolymers?
A1: Diethyl meso-2,5-dibromoadipate acts as a bifunctional initiator in ATRP. [] This means it can initiate polymerization from both ends of its structure. In the study, it was specifically employed to synthesize Poly(methyl methacrylate)-block-poly(n-butyl acrylate)-block-poly(methyl methacrylate) triblock copolymers.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)
![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)

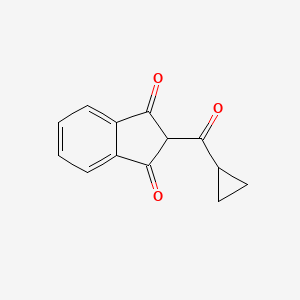
![Thieno[2,3-c]furan-4,6-dione](/img/structure/B1295826.png)
